
1-Triethylstannylazetidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triethylstannylazetidine-2,4-dione is a unique organotin compound characterized by its azetidine ring and stannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Triethylstannylazetidine-2,4-dione typically involves the reaction of azetidine-2,4-dione with triethylstannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannyl group. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Triethylstannylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to yield different products.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under mild conditions.
Major Products Formed: The major products formed from these reactions include stannic derivatives, reduced azetidine compounds, and substituted azetidine derivatives .
Scientific Research Applications
1-Triethylstannylazetidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Triethylstannylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The stannyl group can interact with biological macromolecules, leading to alterations in their structure and function. Additionally, the azetidine ring can undergo ring-opening reactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its hypoglycemic and antimicrobial activities.
1,3-Thiazolidine-4-one: Exhibits various pharmacological properties, including anti-inflammatory and anticancer activities.
1,2,4-Triazine Derivatives: Used in the synthesis of biologically active compounds.
Uniqueness: 1-Triethylstannylazetidine-2,4-dione is unique due to the presence of the stannyl group, which imparts distinct chemical reactivity and potential biological activities. Its combination of the azetidine ring and stannyl group makes it a versatile compound for various applications .
Properties
CAS No. |
97516-64-8 |
|---|---|
Molecular Formula |
C9H17NO2Sn |
Molecular Weight |
289.95 g/mol |
IUPAC Name |
1-triethylstannylazetidine-2,4-dione |
InChI |
InChI=1S/C3H3NO2.3C2H5.Sn/c5-2-1-3(6)4-2;3*1-2;/h1H2,(H,4,5,6);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
UYKXGIGZEJHRAG-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)N1C(=O)CC1=O |
Canonical SMILES |
CC[Sn](CC)(CC)N1C(=O)CC1=O |
Synonyms |
triethylstannylmaleimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


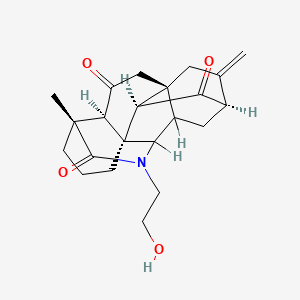
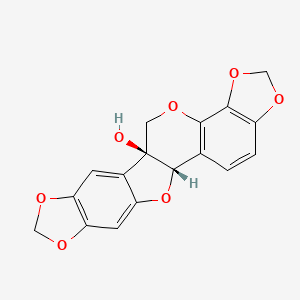
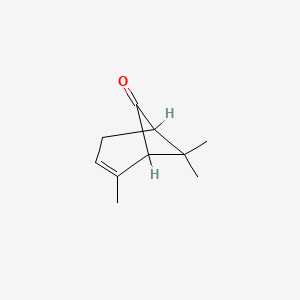
![(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1198923.png)
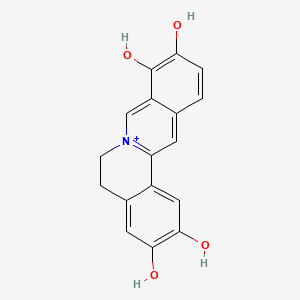
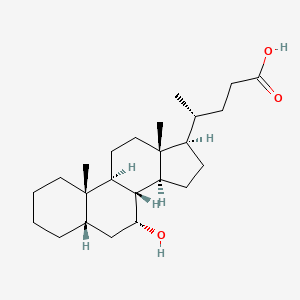

![5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B1198930.png)
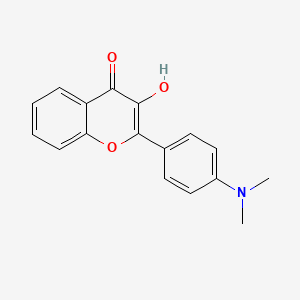
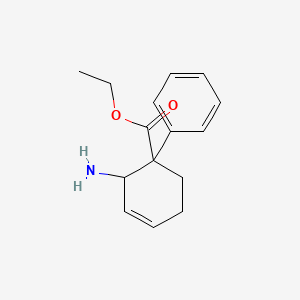
![[(1R,2R,3S,4S,5R,6S)-4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-2-[(2S,3S,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3,5,6-trihydroxy-cyclohexyl] carbamate](/img/structure/B1198933.png)
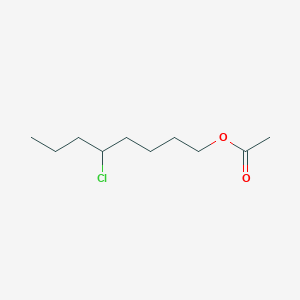
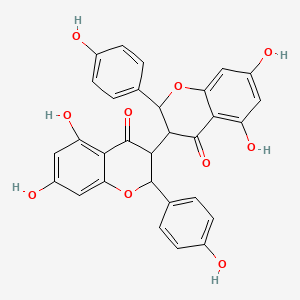
![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)
